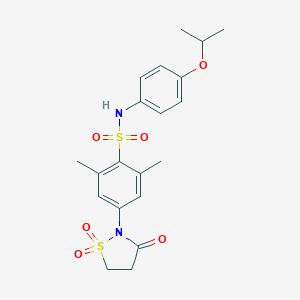![molecular formula C17H20N4OS2 B253834 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B253834.png)
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
科学的研究の応用
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are:
1. Medicinal chemistry: This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Drug discovery: The compound has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
3. Biochemistry: The compound has been studied for its role in various biochemical pathways and its interaction with biomolecules, such as enzymes and proteins.
作用機序
The mechanism of action of 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins involved in various biological processes. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic effects in cancer treatment.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have been studied extensively. The compound has been shown to have various effects on cellular processes, including:
1. Induction of apoptosis: The compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
2. Inhibition of cell proliferation: The compound has been shown to inhibit the proliferation of cancer cells.
3. Anti-inflammatory effects: The compound has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response.
実験室実験の利点と制限
The advantages of using 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit specific enzymes and proteins, and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
The future directions for research on 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide include:
1. Further studies on the mechanism of action of the compound to fully understand its effects on cellular processes.
2. Development of new derivatives of the compound with improved efficacy and fewer side effects.
3. Studies on the potential of the compound as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Studies on the potential of the compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has potential applications in various fields of scientific research. The compound has been extensively studied for its potential as a drug candidate for the treatment of various diseases, its ability to inhibit specific enzymes and proteins, and its anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of the compound and its potential as a lead compound for the development of new drugs.
合成法
The synthesis of 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-thiol with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol. The resulting product is purified by column chromatography or recrystallization to obtain the final product.
特性
製品名 |
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
分子式 |
C17H20N4OS2 |
分子量 |
360.5 g/mol |
IUPAC名 |
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H20N4OS2/c1-10-18-12-7-4-5-11(12)16(19-10)23-9-15(22)21-17-20-13-6-2-3-8-14(13)24-17/h2-9H2,1H3,(H,20,21,22) |
InChIキー |
ILJKYESKTMZCCT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(CCC2)C(=N1)SCC(=O)NC3=NC4=C(S3)CCCC4 |
正規SMILES |
CC1=NC2=C(CCC2)C(=N1)SCC(=O)NC3=NC4=C(S3)CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253752.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253755.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)

![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)


![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)

![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)